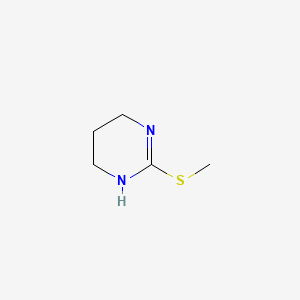

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

Description

Properties

Molecular Formula |

C5H10N2S |

|---|---|

Molecular Weight |

130.21 g/mol |

IUPAC Name |

2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine |

InChI |

InChI=1S/C5H10N2S/c1-8-5-6-3-2-4-7-5/h2-4H2,1H3,(H,6,7) |

InChI Key |

LNIWJQUFHYHVKX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NCCCN1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclocondensation of Thiourea and 1,3-Dicarbonyl Compounds

The most widely reported method involves a three-component Biginelli-like reaction between thiourea, aldehydes, and 1,3-dicarbonyl compounds under acidic conditions. For example, trifluoroacetic acid (TFA) catalyzes the condensation of thiourea, benzaldehyde, and diethyl malonate at 60–65°C to yield ethyl 6-ethoxy-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, achieving 71–87% yields. Similarly, hydrochloric acid (HCl) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol under reflux conditions facilitates the formation of the tetrahydropyrimidine core.

Key Reaction Parameters:

- Catalysts: TFA, HCl, DABCO

- Temperature: 60–75°C

- Solvent: Ethanol or solvent-free

- Yield Range: 50–87%

Alkylation of 1,4,5,6-Tetrahydropyrimidine Derivatives

Alkylation of preformed tetrahydropyrimidine precursors with methyliodide represents a direct functionalization strategy. For instance, 1,4,5,6-tetrahydropyrimidine reacts with methyliodide in the presence of pyridine at room temperature, yielding the target compound with a methylsulfanyl group at position 2. This method benefits from mild conditions and scalability, with industrial adaptations employing continuous flow reactors to enhance purity and yield.

Industrial Optimization:

- Reagents: Methyliodide, pyridine

- Conditions: Room temperature, 12–24 hours

- Scale-Up: Continuous flow reactors for improved consistency

Tosylthiourea-Based Synthesis

A novel approach utilizes α-tosylthioureas reacted with enolates of β-oxoesters or 1,3-dicarbonyl compounds. For example, sodium enolates of ethyl acetoacetate react with N-(tosylmethyl)thiourea in acetonitrile, followed by dehydration with p-toluenesulfonic acid (TsOH), to produce 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine in 86% yield. This method avoids harsh acids and enables precise control over substituent positioning.

Advantages:

Solvent-Free and Green Chemistry Approaches

Emerging methodologies prioritize sustainability. Solvent-free reactions between thiourea, aldehydes, and β-diketones under microwave irradiation achieve comparable yields (70–85%) in reduced reaction times (20–40 minutes). For example, ethyl acetoacetate, p-tolualdehyde, and thiourea irradiated at 300 W yield this compound derivatives with 82% efficiency.

Comparative Data:

Mechanistic Insights and Byproduct Management

The acid-catalyzed cyclocondensation proceeds via imine formation between the aldehyde and thiourea, followed by nucleophilic attack by the 1,3-dicarbonyl compound to form the tetrahydropyrimidine ring. Byproducts such as sulfoxides or over-alkylated derivatives may arise, necessitating purification via recrystallization (ethanol/ether) or column chromatography.

Critical Considerations:

- Byproducts: Sulfoxides (5–15%), dimeric species (<5%)

- Purification: Recrystallization (ethanol, ether), silica gel chromatography

Industrial-Scale Production and Quality Control

Large-scale synthesis employs continuous flow reactors to maintain optimal temperature and mixing, reducing side reactions. Quality control via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥98% purity, while IR and NMR spectra validate structural integrity.

Industrial Protocols:

- Reactor Type: Continuous flow

- Purity Standards: ≥98% (HPLC)

- Analytical Methods: $$ ^1H $$-NMR, FT-IR, LC-MS

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding dihydropyrimidine derivative using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Dihydropyrimidine derivatives

Substitution: Alkylated or acylated pyrimidine derivatives

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds with desired properties. For instance, it can be used in the synthesis of derivatives that exhibit enhanced biological activities or improved material properties.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. Studies have shown that its derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) tests demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The compound has been studied for its interaction with neurotransmitter receptors, particularly muscarinic receptors. This interaction suggests potential applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Compounds in this class have shown selective agonist activity at M(1), M(2), and M(4) receptors .

Medical Applications

Cardioprotective Agent

Ongoing research is exploring the potential of this compound as a cardioprotective agent. It is believed to modulate voltage-dependent calcium channels, which may help protect cardiac tissues during ischemic events by preventing calcium overload.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, derivatives have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines . The mechanisms underlying these effects are still under investigation but may involve apoptosis induction.

Industrial Applications

Material Science

In industry, this compound is being explored for its utility in developing new materials such as organic semiconductors and photovoltaic cells. Its unique properties may contribute to advancements in electronic and energy-related applications.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains using the broth double dilution method. The results indicated that specific modifications to the compound enhanced its efficacy against resistant strains .

- Neuropharmacological Research : Another study focused on the binding affinity of tetrahydropyrimidine derivatives to muscarinic receptors. The findings suggest that these compounds could be developed into therapeutic agents for managing neurological disorders .

Mechanism of Action

The mechanism of action of Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1,4,5,6-tetrahydropyrimidines are highly dependent on substituents. Below is a detailed comparison:

Structural Analogs in Pharmacology

Key Observations:

- Substituent Impact : The methylsulfanyl group in the target compound enhances its reactivity in heteroannelation, while carboxamide or aryl groups (e.g., in anti-inflammatory derivatives) improve enzyme-binding affinity .

- Biological Activity : Thienyl and hydroxyphenyl substituents (e.g., Pyrantel, Oxantel) confer selectivity for parasitic nicotinic acetylcholine receptors, whereas chlorophenyl carboxamides target mammalian COX enzymes .

Notable Findings:

- Synthetic Flexibility : The methylsulfanyl group allows functionalization at position 2, whereas 1-alkyl/aryl substitutions (e.g., 1-phenethyl derivatives) enhance surfactant properties .

- Stability Challenges : Attempted dehydrogenation of 2-(methylsulfanyl) derivatives can lead to sulfur insertion, complicating derivatization .

Pharmacological Potential

- Anti-Inflammatory Activity : Carboxamide derivatives (e.g., 3g , 3j ) exhibit superior COX-1/COX-2 binding compared to Diclofenac, with hydrogen bonds (e.g., Tyr 355 in COX-1) stabilizing enzyme interactions .

- Anthelmintic Agents : Thienylethenyl-substituted analogs (Pyrantel, Morantel) show cholinergic activity, disrupting parasite neurotransmission .

Biological Activity

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine is a compound with significant biological activity, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C5H10N2S

- Molecular Weight : 130.21 g/mol

- IUPAC Name : 2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine

- Canonical SMILES : CSC1=NCCCN1

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. It has been shown to modulate enzyme activities and inhibit pathways critical for cell proliferation. For instance, it may inhibit enzymes involved in DNA synthesis, leading to antiproliferative effects in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for several microorganisms are summarized below:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.50 |

| Staphylococcus aureus | 0.20 |

| Candida albicans | 0.30 |

| Trichophyton mentagrophytes | 0.25 |

These results suggest that the compound is effective against both gram-positive and gram-negative bacteria as well as certain fungi .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MDA-MB-231 | 12.5 |

| K562 | 18.0 |

These values indicate that this compound can inhibit the growth of these cancer cells effectively .

Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various tetrahydropyrimidine derivatives, including this compound. The results indicated a strong inhibitory effect against S. aureus and E. coli, suggesting its potential as an antibacterial agent .

- Anticancer Mechanism Exploration : Another research focused on the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways in HeLa cells .

Q & A

Q. What are the established synthetic routes for 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine?

The compound is synthesized via a two-step procedure:

Cyclization : Reacting 1,3-propanediamine with carbon disulfide (CS₂) to form a thiourea intermediate.

Methylation : Treating the intermediate with methyl iodide (CH₃I) under controlled conditions.

This method adapts protocols originally developed for 2-(methylsulfanyl)-2-imidazoline synthesis, ensuring reproducibility for scaled production. Reaction optimization may require inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- NMR Spectroscopy : Confirms hydrogen and carbon environments (e.g., δ ~2.5 ppm for methylsulfanyl groups).

- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C=S/C-N vibrations (~1200–1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 142.06 for C₅H₁₀N₂S) .

- SMILES/InChI : Canonical representations (e.g.,

CC1=NCCCN1) aid in database referencing .

Q. What physical properties are critical for handling this compound in the lab?

- Boiling Point : ~268.1°C at 760 mmHg.

- Density : 1.08 g/cm³.

- Hygroscopicity : Likely requires dry storage (room temperature, sealed containers) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclization with aminoesters/aminonitriles?

Key parameters for annelation reactions include:

- Solvent Choice : HMPA (hexamethylphosphoramide) at 150°C improves solubility for heteroaromatic substrates.

- Solvent-Free Conditions : Heating to 170°C enhances reaction rates but may increase decomposition risk.

- Reaction Duration : Typically 4–8 hours, monitored via TLC or HPLC.

These conditions yield fused pyrimido[1,2-a]pyrimidine systems, critical for synthesizing tricyclic pharmacophores .

Q. What computational methods address gaps in thermodynamic data for this compound?

Experimental thermochemical data (e.g., enthalpy of formation) are lacking. Researchers can:

- Group-Additivity Models : Estimate properties using contributions from functional groups (e.g., N-(Cb)(CO) parameters at -81.5 kJ/mol).

- DFT Calculations : Predict ring strain and stability via quantum mechanical simulations.

These approaches are essential for modeling reaction energetics in heterocyclic systems .

Q. What mechanistic insights explain its role in pyrimido[1,2-a]pyrimidine formation?

The BMMA (Bicyclic Methylsulfanyl-Mediated Annelation) strategy involves:

Nucleophilic Attack : The methylsulfanyl group acts as a leaving site, enabling ring expansion.

Tandem Cyclization : Aminoesters/aminonitriles undergo sequential condensation and cyclization to form fused rings.

This mechanism is validated by isolating intermediates (e.g., 2-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidine) and analyzing substituent effects on regioselectivity .

Q. How does structural modification influence biological activity in related compounds?

- Pyrantel Analogs : Substituting the methylsulfanyl group with thiophene (e.g., 1-methyl-2-(2-thienylethenyl) derivatives) enhances anthelmintic activity.

- Oxantel Derivatives : Introducing hydroxyl groups improves selectivity for nicotinic acetylcholine receptors.

Such modifications are guided by X-ray crystallography and molecular docking studies .

Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.